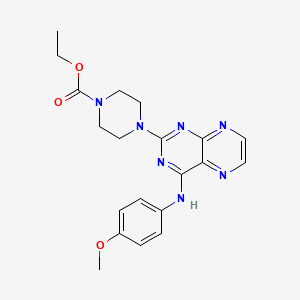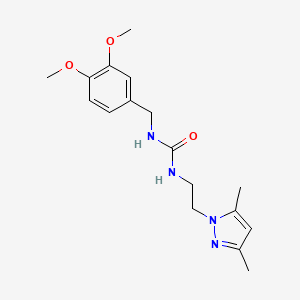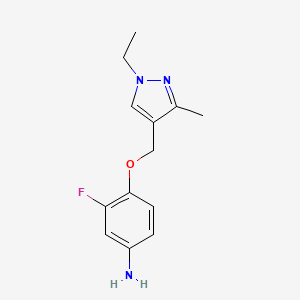
1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound was designed and synthesized as part of efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile . The synthesis process involved the use of benzo[d]thiazol-2-yl and substituted aryl urea derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the combination of benzo[d]thiazol-2-yl and substituted aryl urea derivatives . The structure is designed to improve the pharmacological profile of anti-Parkinsonian agents .Aplicaciones Científicas De Investigación
Conformational Adjustments and Assembly
- Conformational Adjustments in Urea and Thiourea Derivatives : Conformational adjustments in naphthalen-1-yl-thiourea and urea derivatives were established. These compounds, including 1-(4-methylthiazol-2-yl)-3-naphthalen-1-yl-urea, show different assembly behaviors and interactions with inorganic acids, forming hydrated salts with varying heterosynthons dependent on the anions. This highlights the potential for diverse applications in the field of crystal engineering and molecular assembly (Phukan & Baruah, 2016).
Optical and Photophysical Studies
- Non-linear Optical Response of Derivatives : A study on 2-(Naphthalen-2-yl)benzo[d]thiazole meso fused dipyrromethene boron difluoride dyes demonstrates the significant linear and non-linear optical properties of these derivatives. The research findings, including comparisons with urea, are crucial for applications in optical materials and photophysical studies (Mallah et al., 2019).
Sensor Development
- Development of Fluorescent Chemosensors : Research into naphthalene urea derivatives has led to the creation of a unique fluorescent chemosensor that demonstrates significant response to fluoride ions. This application is significant for sensing technologies and environmental monitoring (Cho et al., 2003).
Crystallography and Structural Analysis
- Crystal Structure and Thermal Studies : The synthesis and structural characterization of 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol provide insights into the thermal stability and decomposition of such compounds, aiding in understanding their behavior in various applications, especially in crystallography and material science (Tupys et al., 2017).
Molecular Docking and Biological Activity
- Molecular Docking and Biological Activity : The synthesis of novel 1,4‐naphthoquinone derivatives and their metal complexes, including applications in molecular docking and biological activity studies, highlights the potential of naphthalene derivatives in biochemistry and pharmacology (Ekennia et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-6-4-9-16(12-14)22-20(25)24-21-23-19(13-26-21)18-11-5-8-15-7-2-3-10-17(15)18/h2-13H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQMTVXHTQRKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dimethoxyphenyl)amino)formamide](/img/structure/B2674979.png)
![Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate](/img/structure/B2674980.png)
![5-(3,4-Dimethoxyphenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2674981.png)
amino}methyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2674984.png)

![4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2674986.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)

![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)


![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)
![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)